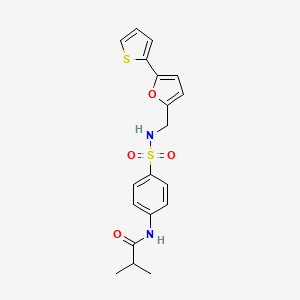
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is an intriguing organic compound known for its structural complexity and diverse applications. This compound is noteworthy due to its potential in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic synthesis processes. One common synthetic route includes the condensation reaction of an indole derivative with an acylating agent, followed by subsequent modifications to introduce the cyclohexyl and morpholino groups. Reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents such as dichloromethane or ethanol to facilitate the desired transformations.
Industrial Production Methods: On an industrial scale, the production of this compound may involve automated synthesis techniques to ensure consistency and yield. Industrial methods focus on optimizing reaction conditions, such as temperature and pressure, and using catalysts to enhance reaction rates. The choice of reagents and solvents is critical to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify different parts of the molecule to yield derivatives with varied properties.
Common Reagents and Conditions: Reagents like sodium hydride, acetic anhydride, and trifluoroacetic acid are often used in the reactions involving this compound. Conditions such as reflux temperatures and inert atmospheres may be required to maintain reaction integrity and prevent unwanted side reactions.
Major Products Formed: The primary products of these reactions include modified indole derivatives, which can then be further utilized in research and application-specific contexts. These transformations may yield compounds with enhanced biological or chemical activity.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is valuable in several scientific domains:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets and pathways.
Medicine: Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves binding to specific molecular targets, potentially including enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes. Understanding these pathways provides insights into the compound's efficacy and potential side effects.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-N-methyl-2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
N-cyclohexyl-N-methyl-2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Uniqueness: What sets N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide apart from similar compounds is its unique combination of the morpholino group with the indole core, potentially offering distinct biological activities and chemical reactivity.
And that’s the deep dive into this compound. Fascinating stuff! Got any specific questions or topics you'd like to explore next?
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-24(17-7-3-2-4-8-17)23(29)22(28)19-15-26(20-10-6-5-9-18(19)20)16-21(27)25-11-13-30-14-12-25/h5-6,9-10,15,17H,2-4,7-8,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXVQJICZCDQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2825768.png)

![3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B2825771.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2825776.png)


![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2825780.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2825786.png)
![3,3-Dimethyl-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one](/img/structure/B2825787.png)

